

Comparative Guide to Structure-Activity Relationships of Methyl 3-Sulfamoylbenzoate Derivatives

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Compound of Interest

Compound Name: *Methyl 3-sulfamoylbenzoate*

Cat. No.: *B1330014*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **methyl 3-sulfamoylbenzoate** derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymatic targets. The information herein is curated from scientific literature to facilitate the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Sulfamoylbenzoates

The sulfamoylbenzoate scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Derivatives of this core structure have shown significant inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs) and ectonucleoside triphosphate diphosphohydrolases (NTPDases). These enzymes are implicated in a range of pathologies, including cancer, glaucoma, inflammation, and thrombosis, making them attractive targets for therapeutic intervention.[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide will focus on the structure-activity relationships of derivatives based on the sulfamoylbenzoic acid framework, examining how modifications to the aromatic ring, the sulfonamide group, and the carboxylate moiety influence their potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of sulfamoylbenzoate derivatives is highly dependent on the nature and position of various substituents. The following sections detail the SAR for two major classes of enzyme targets.

Inhibitors of Carbonic Anhydrases (CAs)

Sulfonamide-based compounds are classic inhibitors of carbonic anhydrases. The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is a key zinc-binding group (ZBG) that coordinates to the Zn^{2+} ion in the enzyme's active site, which is crucial for their inhibitory action.^{[2][4]} SAR studies reveal several key trends for CA inhibition:

- The Unsubstituted Sulfamoyl Group: This group is essential for high-affinity binding to the zinc ion in the CA active site.^[5]
- Aromatic Ring Substituents: The potency and selectivity of inhibition are significantly influenced by substituents on the benzene ring. Small, electronegative groups tend to be favored.^[6] For instance, substitutions at the para or meta positions with hydrogen bond acceptors can enhance inhibitory power.^[5]
- Heterocyclic Modifications: Incorporating heterocyclic rings, such as thiophenes or thiadiazoles, can stabilize the enzyme-inhibitor complex.^[5] Bis-sulfonamide derivatives containing heterocyclic linkers have shown particularly potent inhibition.^[7]

Table 1: SAR of Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Compound Class	Key Structural Features	Target Isoform(s)	Observed Activity (Ki)	Key SAR Insights
Benzothiazole-2-sulfonamides	Benzothiazole core with a sulfonamide group	hCA II	0.6 - 0.8 nM[7]	The heterocyclic system contributes to high-affinity binding.
Bis-sulfonamides	Two sulfonamide moieties linked by a heterocyclic core	hCA II	Potent inhibition[7]	The dual binding or extended interaction with the active site enhances potency.
Triazole-containing Benzenesulfonamides	Benzenesulfonamide with a 3-nitrophenacyl appended dual triazole	hCA II	8 nM[7]	The appended group likely forms additional favorable interactions within the active site.

| 1,2,3-Triazole Sulfonamides | Hydrazino-carbonyl functionality with a 2-naphthyl group at the 4th position of the triazole | hCA II | 1.6 nM[7] | The specific substitution pattern and bulky naphthyl group are critical for high potency. |

Inhibitors of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl-benzamide derivatives have emerged as a promising scaffold for the development of selective h-NTPDase inhibitors.[3] These enzymes regulate purinergic signaling by hydrolyzing extracellular nucleotides.[1][8] The SAR for this class of inhibitors is distinct from that of CA inhibitors:

- Substitution on the Sulfamoyl Nitrogen: The nature of the substituent on the sulfonamide nitrogen is a critical determinant of potency and selectivity. For example, an N-cyclopropyl substitution was found to be favorable for h-NTPDase3 inhibition.[\[1\]](#)
- Amide Linkage Modifications: Variations in the substituents attached to the amide nitrogen also play a significant role. The presence of halogen atoms on an aniline ring attached to the amide can dramatically increase potency against specific isoforms like h-NTPDase1.[\[1\]](#)
- Influence of Halogenation: The addition of chlorine and bromine atoms to the benzamide portion of the molecule has been shown to enhance inhibitory activity against h-NTPDase1.[\[1\]](#)

Table 2: Inhibitory Activity (IC_{50}) of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

Compound	Key Structural Features	h-NTPDase1 (IC ₅₀ μM)	h-NTPDase2 (IC ₅₀ μM)	h-NTPDase3 (IC ₅₀ μM)	h-NTPDase8 (IC ₅₀ μM)
2a	N-cyclopropylsulfamoylbenzoic acid	> 50	> 50	1.32 ± 0.06	> 50
2d	2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid	> 50	> 50	> 50	0.28 ± 0.07
3f	N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide	> 50	0.27 ± 0.08	> 50	> 50
3i	N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide	2.88 ± 0.13	> 50	0.72 ± 0.11	> 50
3j	5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide	> 50	0.29 ± 0.07	> 50	> 50

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | > 50 | 0.13 ± 0.01 | > 50 |
> 50 |

Data sourced from reference[\[1\]](#).

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of experimental findings.

General Synthesis of Sulfamoyl-Benzamide Derivatives

A common synthetic route involves a linear approach starting from the chlorosulfonation of a benzoic acid derivative, followed by sulfonamide formation, and finally, carboxamide synthesis.

[\[1\]](#)

- Chlorosulfonation: The starting benzoic acid is reacted with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.[\[1\]](#)
- Sulfonamide Formation: The sulfonyl chloride is then treated with various amines (e.g., cyclopropylamine, morpholine) to produce sulfamoylbenzoic acids.[\[1\]](#)
- Carboxamide Synthesis: The final benzamide derivatives are synthesized via carbodiimide coupling of the sulfamoylbenzoic acids with different amines.[\[1\]](#)

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms is often determined by measuring the inhibition of the CA-catalyzed hydrolysis of a substrate.[\[9\]](#)

- Principle: The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the yellow-colored p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. An inhibitor will decrease the rate of this reaction.[\[9\]](#)
- Procedure:

- Reagent Preparation: Prepare a CA enzyme stock solution, a substrate stock solution (p-NPA in DMSO or acetonitrile), and serial dilutions of the test inhibitors.[9]
- Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the CA working solution. Incubate at room temperature for 10-15 minutes to allow for binding.[9]
- Reaction Initiation: Start the reaction by adding the substrate solution to all wells.[9]
- Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[9]
- Data Analysis: Calculate the reaction rates (slope of the absorbance vs. time curve). The percent inhibition is then determined relative to the control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.[9]

h-NTPDase Inhibition Assay (Malachite Green Assay)

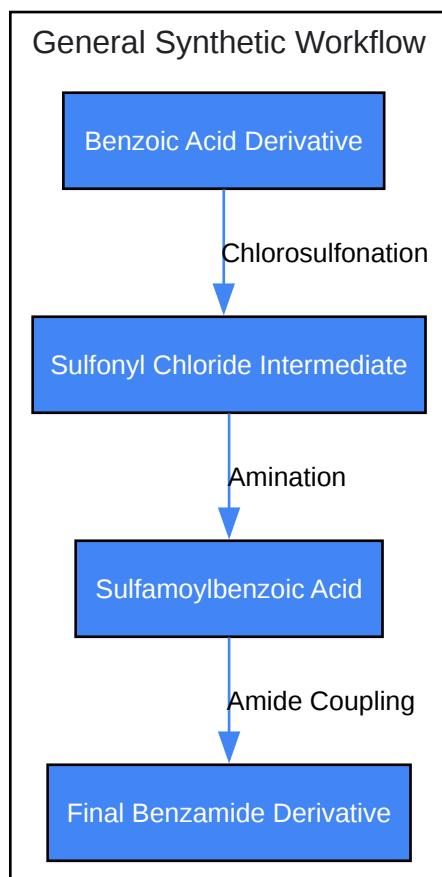
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[3][10]

- Principle: NTPDase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis. The malachite green reagent forms a stable colored complex with free phosphate, and the absorbance of this complex is measured spectrophotometrically.[10][11]
- Procedure:
 - Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate.[3]
 - Enzyme Addition and Pre-incubation: Add the NTPDase enzyme solution to each well and pre-incubate the plate at 37°C for 15 minutes.[3][11]
 - Reaction Initiation: Start the enzymatic reaction by adding the ATP substrate solution.[3][10]

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[3]
- Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. Incubate at room temperature for 15-20 minutes to allow for full color development.[10][11]
- Measurement: Read the absorbance of each well at approximately 630 nm using a microplate reader.[10][11]
- Data Analysis: Correct for background absorbance. Calculate the percentage of inhibition for each inhibitor concentration compared to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

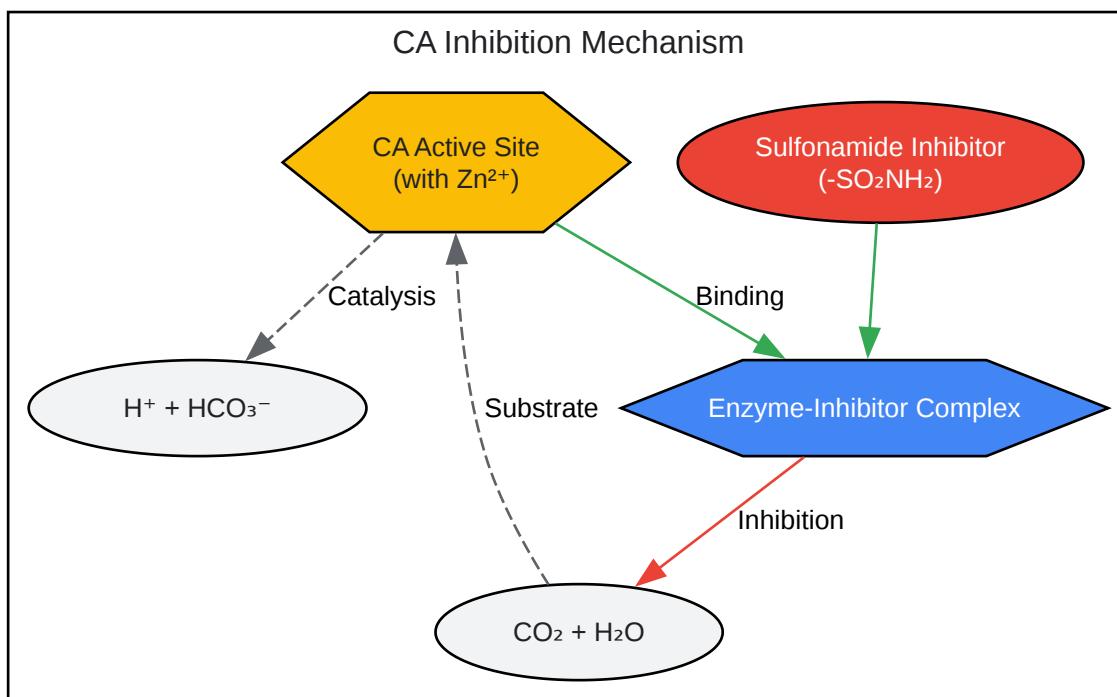
Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the SAR studies of sulfamoylbenzoate derivatives.



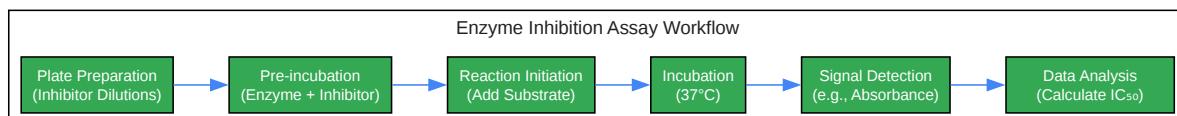
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Caption: General synthetic workflow for sulfamoyl-benzamide derivatives.



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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.



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Caption: General workflow for an *in vitro* enzyme inhibition assay.

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